molecular formula C3H9N<br>C3H9N<br>CH3(CH2)2NH2 B7768844 Propylamine CAS No. 68187-45-1

Propylamine

Cat. No.: B7768844
CAS No.: 68187-45-1
M. Wt: 59.11 g/mol
InChI Key: WGYKZJWCGVVSQN-UHFFFAOYSA-N
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Description

Propylamine, also known as propan-1-amine, is a simple primary amine with the chemical formula C₃H₉N. It is a colorless liquid with a strong, ammonia-like odor. This compound is a weak base and is miscible with water and most organic solvents . It is widely used in organic synthesis and serves as an intermediate in the production of various chemicals.

Biochemical Analysis

Biochemical Properties

Propylamine participates in various biochemical reactions. It is involved in the dehydrogenation reaction, which is a crucial process in the metabolism of this compound . This reaction involves the removal of hydrogen from this compound, leading to the formation of different products such as allylamine . The dehydrogenation of this compound can occur via hydrogen ion, ammonia ion, and methyl cation .

Cellular Effects

It is known that this compound and its derivatives, such as polyamines, play multiple essential roles in mammalian cell physiology . They have been implicated in diverse biological processes that are important for maintaining cell viability, including replication, transcription, translation, post-translational modification, membrane stability, and interactions with ion channels .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. A detailed computational study of the dehydrogenation reaction of this compound in the gas phase has been performed using density functional method (DFT) and CBS-QB3 calculations . Different mechanistic pathways were studied for the reaction of this compound . Most of the dehydrogenation reaction mechanisms occur in a concerted step transition state as an exothermic process .

Temporal Effects in Laboratory Settings

Studies on the decomposition mechanisms of this compound suggest that different pathways may be favored over time

Metabolic Pathways

This compound is involved in the dehydrogenation reaction, a crucial process in its metabolism . This reaction involves the removal of hydrogen from this compound, leading to the formation of different products . The dehydrogenation of this compound can occur via hydrogen ion, ammonia ion, and methyl cation .

Subcellular Localization

Aminopropyltransferases, which are involved in the metabolism of this compound, have been found to display a dual subcellular localization both in the cytosol and nuclear enriched fractions

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkylation of Ammonia with Propanol: Propylamine is commercially produced by the alkylation of ammonia with propanol.

    Reduction of Propionitrile: Another method involves the reduction of propionitrile using hydrogen in the presence of a metal catalyst.

Industrial Production Methods:

Properties

IUPAC Name

propan-1-amine
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InChI

InChI=1S/C3H9N/c1-2-3-4/h2-4H2,1H3
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InChI Key

WGYKZJWCGVVSQN-UHFFFAOYSA-N
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Canonical SMILES

CCCN
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Molecular Formula

C3H9N, Array
Record name PROPYLAMINE
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Related CAS

58479-39-3
Record name Propylamine polymer
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DSSTOX Substance ID

DTXSID6021878
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Molecular Weight

59.11 g/mol
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Physical Description

Propylamine appears as a clear colorless liquid with an ammonia-like odor. Flash point -35 °F. Less dense than water and soluble in water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Used in chemical analysis and to make other chemicals., Liquid, Colorless liquid with a strong ammonia odor; [Merck Index], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colourless to yellow liquid; Aggressive ammonia aroma
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Boiling Point

119.5 °F at 760 mmHg (USCG, 1999), 48-49 °C, 47.00 to 48.00 °C. @ 760.00 mm Hg, 48 °C
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Flash Point

-35 °F (USCG, 1999), BELOW -37 °C (OPEN CUP)
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Solubility

Very soluble in ethanol, acetone; soluble in benzene, chloroform; slightly soluble in carbon tetrachloride, In water, 1X10+6 mg/L at 25 °C, 1000 mg/mL at 20 °C, Solubility in water: miscible, Soluble in water, Soluble (in ethanol)
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Density

0.7182 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.719 at 20 °C/20 °C, Relative density (water = 1): 0.7., 0.714-0.720
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Vapor Density

2.0 (AIR= 1), Relative vapor density (air = 1): 2.0
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Vapor Pressure

310.0 [mmHg], 310 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 33.9
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Color/Form

Colorless liquid

CAS No.

107-10-8
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Melting Point

-117.4 °F (USCG, 1999), -83 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propylamine
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Reactant of Route 6
Propylamine

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